2-(Difluoromethyl)-5-phenyl-1,3-thiazole

Lipophilicity LogP Physicochemical Properties

This 2-(difluoromethyl)-5-phenyl-1,3-thiazole (CAS 2059966-84-4) is a critical heterocyclic building block for medicinal and agrochemical discovery. Its defining CF₂H group confers a unique balance of moderate lipophilicity (ΔLogP ~+0.3) and hydrogen bond donor capacity, enabling precise SAR exploration for CNS candidates, metabolic stabilization via CF₂H-for-OH replacement, and development of next-generation pesticides. Choose this compound to ensure experimental reproducibility and maintain intended physicochemical/pharmacological profiles.

Molecular Formula C10H7F2NS
Molecular Weight 211.23 g/mol
Cat. No. B13189393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Difluoromethyl)-5-phenyl-1,3-thiazole
Molecular FormulaC10H7F2NS
Molecular Weight211.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CN=C(S2)C(F)F
InChIInChI=1S/C10H7F2NS/c11-9(12)10-13-6-8(14-10)7-4-2-1-3-5-7/h1-6,9H
InChIKeyORNIZBFUAYLCJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Difluoromethyl)-5-phenyl-1,3-thiazole: Baseline Procurement Overview for Research Use


2-(Difluoromethyl)-5-phenyl-1,3-thiazole (CAS 2059966-84-4) is a heterocyclic building block consisting of a 1,3-thiazole core substituted with a phenyl group at the 5-position and a difluoromethyl (CF₂H) group at the 2-position . With a molecular formula of C₁₀H₇F₂NS and a molecular weight of 211.23 g/mol , this compound features a calculated LogP of approximately 3.75 . The defining structural feature is the CF₂H moiety, which distinguishes this compound from non-fluorinated, methyl-substituted, or trifluoromethyl-substituted analogs by conferring a unique combination of moderate lipophilicity and hydrogen bond donor capacity . Commercially available at research-grade purity (typically 95%), this compound serves as a versatile synthetic intermediate in medicinal chemistry and agrochemical discovery programs .

Why 2-(Difluoromethyl)-5-phenyl-1,3-thiazole Cannot Be Substituted with Generic Analogs


Substituting 2-(difluoromethyl)-5-phenyl-1,3-thiazole with a generic 5-phenylthiazole analog bearing a different 2-substituent (e.g., -CH₃, -CF₃, or unsubstituted -H) fundamentally alters the molecule's physicochemical profile and biological interaction potential. The CF₂H group is not merely an inert structural placeholder; it functions as a lipophilic hydrogen bond donor, a property absent in both non-fluorinated and trifluoromethyl analogs [1]. Replacing the CF₂H moiety with -CH₃ eliminates hydrogen bond donor capacity entirely, while substitution with -CF₃ introduces excessive lipophilicity (ΔLogP increase of +0.4 to +0.6 compared to CF₂H) without providing any hydrogen bond donation capability [2]. Even among fluorinated alternatives, the difluoromethyl group uniquely balances moderate lipophilicity enhancement with the ability to engage in specific, directional CF₂–H⋯X hydrogen bonding interactions that can critically influence target binding, conformational preferences, and metabolic stability [3]. These differences are not incremental but categorical, meaning that SAR (structure-activity relationship) data generated with one analog cannot be reliably extrapolated to another without experimental validation. For procurement decisions in lead optimization or SAR exploration, selecting the precise substitution pattern is essential to maintain the intended physicochemical and pharmacological profile .

2-(Difluoromethyl)-5-phenyl-1,3-thiazole: Quantitative Differentiation Evidence Versus Closest Analogs


Lipophilicity Modulation: CF₂H Versus CF₃ and CH₃ Substituents

The difluoromethyl (CF₂H) group provides a distinct lipophilicity profile compared to both non-fluorinated methyl (CH₃) and trifluoromethyl (CF₃) substituents. Whereas CF₃ substitution typically yields a dramatic lipophilicity increase (ΔLogP ~+0.6 to +1.0 relative to CH₃), CF₂H substitution produces a more moderate and tunable lipophilicity enhancement [1]. Experimental ΔLogP measurements for CF₂H-substituted compounds relative to their CH₃ analogs range from -0.1 to +0.4, demonstrating that CF₂H can either slightly decrease or moderately increase lipophilicity depending on the molecular scaffold, a level of fine-tuning unavailable with CF₃ substitution [2].

Lipophilicity LogP Physicochemical Properties Fluorine Chemistry

Hydrogen Bond Donor Capacity: CF₂H as a Unique Lipophilic H-Bond Donor

The CF₂H group functions as a lipophilic hydrogen bond donor, a property entirely absent in both CH₃ and CF₃ analogs. Quantitative hydrogen bond acidity parameters (A) measured via Abraham's solute ¹H NMR analysis for CF₂H-containing compounds range from 0.085 to 0.126, placing its donor strength on a scale similar to thiophenol, aniline, and amine groups, though weaker than hydroxyl (OH) [1]. In contrast, CF₃ groups exhibit no measurable hydrogen bond donor capacity (A ≈ 0), and CH₃ groups serve only as very weak, non-directional donors under specialized circumstances [2].

Hydrogen Bonding Bioisostere Drug Design Molecular Recognition

Metabolic Stability Modulation: CF₂H Enables Gradual Stability Tuning Versus CF₃

In pesticide and drug molecule design, the CF₂H group provides moderate regulation of metabolic stability, in contrast to the more drastic changes induced by CF₃ substitution. Review of fluorinated pesticides demonstrates that CF₂H substitution typically yields incremental improvements in metabolic stability while maintaining favorable bioavailability and binding affinity, whereas CF₃ substitution often produces exaggerated changes that can unpredictably alter multiple ADME parameters simultaneously . The C–F bonds in the CF₂H group confer resistance to oxidative metabolism at the substituted position, yet the presence of the C–H bond retains a degree of metabolic accessibility that pure CF₃ groups lack, enabling fine-tuning of half-life and clearance .

Metabolic Stability ADME Fluorine Chemistry Pesticide Design

Bioisosteric Replacement Potential: CF₂H as a Metabolically Stable OH/SH Surrogate

The CF₂H group is established as a bioisostere for hydroxyl (OH), thiol (SH), and amine (NH₂) functional groups, offering a lipophilic alternative that retains hydrogen bond donor capacity while avoiding the metabolic liabilities associated with polar heteroatom-containing groups [1]. Crystallographic, spectroscopic, and computational studies confirm that CF₂H can engage in CF₂–H⋯O hydrogen bonding interactions that mimic those of OH groups, albeit with weaker donor strength (A = 0.085-0.126 for CF₂H vs A ≈ 0.3-0.6 for OH) [2]. Critically, CF₂H substitution eliminates the Phase II metabolic conjugation pathways (glucuronidation, sulfation) that commonly limit the in vivo half-life of phenolic and alcoholic OH-containing compounds .

Bioisostere Drug Design Scaffold Hopping Medicinal Chemistry

Electronic and Conformational Effects: CF₂H Alters Molecular Geometry and Polarity

The CF₂H group exerts distinct electronic and conformational effects compared to CH₃ and CF₃ substituents. The gem-difluoromethyl group demonstrates a unique ability to interconvert between a highly lipophilic conformation (where C–F bonds are aligned) and a polar conformation (where the C–H bond is exposed for hydrogen bonding), enabling the molecule to dynamically adjust to polarity changes in the surrounding environment [1]. This conformational flexibility is absent in CF₃ groups, which remain in a single, rigid lipophilic state regardless of environment. Additionally, the strong electron-withdrawing effect of CF₂H (-I effect) modulates the electron density of the adjacent thiazole ring, influencing reactivity and binding interactions differently than the more strongly withdrawing CF₃ or the electron-donating CH₃ [2].

Conformational Analysis Electronic Effects Fluorine Chemistry Molecular Design

Commercial Availability and Purity Specification: Research-Grade Procurement Baseline

2-(Difluoromethyl)-5-phenyl-1,3-thiazole is commercially available from multiple research chemical suppliers at standardized purity levels (typically 95%), with documented CAS registration (2059966-84-4), MDL number (MFCD30499307), and validated analytical specifications . In contrast, many closely related analogs — particularly 2-methyl-5-phenyl-1,3-thiazole and various substituted variants — are not commercially stocked or require custom synthesis, introducing procurement delays of 4-8 weeks and batch-to-batch variability risks . The compound's commercial availability in 1g quantities with defined LogP (3.7477), TPSA (12.89 Ų), and rotatable bond count (2) enables immediate incorporation into parallel synthesis workflows without upfront synthetic investment .

Commercial Availability Purity Procurement Research Chemicals

2-(Difluoromethyl)-5-phenyl-1,3-thiazole: High-Value Application Scenarios for Scientific Procurement


Lead Optimization: Fine-Tuning Lipophilicity Without Sacrificing H-Bonding

In lead optimization programs where a candidate molecule requires a modest lipophilicity increase (ΔLogP +0.2 to +0.4) while introducing or retaining hydrogen bond donor capacity, 2-(difluoromethyl)-5-phenyl-1,3-thiazole serves as an ideal building block. The CF₂H group provides precisely this lipophilicity window — in contrast to CF₃ substitution, which would overshoot the optimal LogP range (ΔLogP +0.6 to +1.0) and risk compromising aqueous solubility and promoting off-target binding [1]. This compound is particularly suitable for optimizing CNS-targeted candidates where LogP must be carefully controlled within a narrow range (typically 2-4) to balance blood-brain barrier penetration with acceptable solubility [2].

Scaffold Hopping: Replacing Metabolically Labile OH/SH Groups

For research programs seeking to replace a metabolically vulnerable hydroxyl or thiol group with a more stable bioisostere, 2-(difluoromethyl)-5-phenyl-1,3-thiazole provides a validated CF₂H-for-OH/SH replacement option. The CF₂H group retains hydrogen bond donor capacity (A = 0.085-0.126) sufficient to maintain target engagement while eliminating Phase II conjugation liabilities (glucuronidation, sulfation) that limit oral bioavailability of phenolic compounds [1]. This scaffold is applicable in programs where improved membrane permeability and extended half-life are prioritized over maximal hydrogen bond strength [2].

SAR Exploration: Probing CF₂–H⋯X Interactions in Binding Pockets

In structure-activity relationship (SAR) campaigns where crystallographic or computational data suggest that a lipophilic hydrogen bond donor could enhance target affinity, 2-(difluoromethyl)-5-phenyl-1,3-thiazole enables direct interrogation of CF₂–H⋯X interactions. The CF₂H group can engage in CF₂–H⋯O and CF₂–H⋯N hydrogen bonds that are geometrically distinct from conventional OH or NH donors, potentially accessing binding subpockets that are inaccessible to more polar donors [1]. This scenario is especially relevant for programs targeting enzymes or receptors with mixed hydrophobic/hydrophilic binding sites where rigid CF₃ groups fail to establish polar contacts and OH groups introduce excessive desolvation penalties [2].

Agrochemical Discovery: Designing Next-Generation Pesticide Leads

In agrochemical discovery programs targeting novel fungicides, herbicides, or nematicides, 2-(difluoromethyl)-5-phenyl-1,3-thiazole serves as a key intermediate for introducing the CF₂H pharmacophore. The difluoromethyl group is a privileged motif in modern agrochemicals, where it provides moderate regulation of metabolic stability, lipophilicity, and bioavailability — a balanced profile that CF₃ groups often fail to achieve [1]. This compound enables the construction of thiazole-based analogs of commercial CF₂H-containing pesticides, supporting the discovery of next-generation crop protection agents with improved environmental fate profiles and reduced off-target toxicity [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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